Salvinorin A's Absence of Mu-Opioid Receptor (MOR) Activity vs. TRK-820
Salvinorin A demonstrates a pure selectivity profile for the kappa opioid receptor (KOR), showing no functional activity at the mu-opioid receptor (MOR) or delta-opioid receptor (DOR). In a direct head-to-head comparison, Salvinorin A was completely inactive at MOR and DOR, whereas the comparator KOR agonist TRK-820 (nalfurafine) acted as a partial agonist at both of these receptors [1]. This distinction is critical for applications requiring an unadulterated KOR-mediated signal without cross-talk from other opioid receptors.
| Evidence Dimension | Functional activity at μ-opioid receptor (MOR) |
|---|---|
| Target Compound Data | No activity |
| Comparator Or Baseline | TRK-820 (nalfurafine): Partial agonist |
| Quantified Difference | Qualitative difference: No activity vs. partial agonism |
| Conditions | In vitro functional assay on cloned human opioid receptors expressed in CHO cells |
Why This Matters
This ensures that any observed in vitro or in vivo effect is solely attributable to KOR activation, eliminating confounding data from MOR/DOR engagement, which is a key criterion for procurement for mechanistic studies.
- [1] Wang, Y., Chen, Y., Xu, W., Lee, D. Y., Ma, Z., Rawls, S. M., Cowan, A., & Liu-Chen, L. Y. (2008). Comparison of pharmacological activities of three distinct κ ligands (Salvinorin A, TRK-820 and 3FLB) on κ opioid receptors in vitro and their antipruritic and antinociceptive activities in vivo. Journal of Pharmacology and Experimental Therapeutics, 324(2), 671-679. View Source
